molecular formula C27H18N4O4 B14141193 N-(4-hydroxyphenyl)-1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide CAS No. 304885-86-7

N-(4-hydroxyphenyl)-1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B14141193
CAS No.: 304885-86-7
M. Wt: 462.5 g/mol
InChI Key: HJVPEMFHYXOOPR-UHFFFAOYSA-N
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Description

N-(4-hydroxyphenyl)-1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound that features a unique combination of functional groups, including a hydroxyphenyl group, a dioxo group, a phenyldiazenyl group, and an isoindole carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxyphenyl)-1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving an appropriate precursor such as phthalic anhydride and an amine.

    Introduction of the Phenyldiazenyl Group: The phenyldiazenyl group can be introduced via a diazotization reaction followed by coupling with an aromatic amine.

    Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group can be attached through a nucleophilic substitution reaction.

    Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxyphenyl)-1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The phenyldiazenyl group can be reduced to form aniline derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Aniline derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-(4-hydroxyphenyl)-1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(4-hydroxyphenyl)-1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the phenyldiazenyl group can engage in electron transfer processes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxyphenyl)acetamide: Similar in having a hydroxyphenyl group but differs in the overall structure and functional groups.

    1H-Isoindole-1,3(2H)-dione derivatives: Share the isoindole core but have different substituents.

Uniqueness

N-(4-hydroxyphenyl)-1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

304885-86-7

Molecular Formula

C27H18N4O4

Molecular Weight

462.5 g/mol

IUPAC Name

N-(4-hydroxyphenyl)-1,3-dioxo-2-(4-phenyldiazenylphenyl)isoindole-5-carboxamide

InChI

InChI=1S/C27H18N4O4/c32-22-13-9-18(10-14-22)28-25(33)17-6-15-23-24(16-17)27(35)31(26(23)34)21-11-7-20(8-12-21)30-29-19-4-2-1-3-5-19/h1-16,32H,(H,28,33)

InChI Key

HJVPEMFHYXOOPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)NC5=CC=C(C=C5)O

Origin of Product

United States

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